molecular formula C9H9ClO3 B11997814 (4-Chlorophenyl) ethyl carbonate CAS No. 22719-87-5

(4-Chlorophenyl) ethyl carbonate

Cat. No.: B11997814
CAS No.: 22719-87-5
M. Wt: 200.62 g/mol
InChI Key: YVZRSAKDPDOUPK-UHFFFAOYSA-N
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Description

(4-Chlorophenyl) ethyl carbonate is an organic compound with the molecular formula C9H9ClO3 It is a carbonate ester derived from 4-chlorophenol and ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Chlorophenyl) ethyl carbonate can be synthesized through the reaction of 4-chlorophenol with ethyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:

4-Chlorophenol+Ethyl chloroformate(4-Chlorophenyl) ethyl carbonate+HCl\text{4-Chlorophenol} + \text{Ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 4-Chlorophenol+Ethyl chloroformate→(4-Chlorophenyl) ethyl carbonate+HCl

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (4-Chlorophenyl) ethyl carbonate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to produce 4-chlorophenol and ethanol.

    Transesterification: It can react with other alcohols to form different carbonate esters.

    Nucleophilic Substitution: The carbonate group can be displaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous sodium hydroxide.

    Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide.

    Nucleophilic Substitution: Amines or thiols under mild conditions.

Major Products Formed:

    Hydrolysis: 4-Chlorophenol and ethanol.

    Transesterification: Various carbonate esters.

    Nucleophilic Substitution: Substituted carbamates or thiocarbamates.

Scientific Research Applications

(4-Chlorophenyl) ethyl carbonate has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.

    Pharmaceuticals: It can be employed in the preparation of prodrugs or active pharmaceutical ingredients.

    Material Science: It is used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl) ethyl carbonate depends on the specific application. In organic synthesis, it acts as a carbonylating agent, introducing the carbonate group into target molecules. In pharmaceuticals, it may serve as a prodrug, releasing the active compound upon hydrolysis in the body.

Comparison with Similar Compounds

  • Phenyl ethyl carbonate
  • Methyl phenyl carbonate
  • Ethyl phenyl carbonate

Comparison: (4-Chlorophenyl) ethyl carbonate is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and properties. Compared to phenyl ethyl carbonate, the chlorine substituent can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions.

Properties

CAS No.

22719-87-5

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

(4-chlorophenyl) ethyl carbonate

InChI

InChI=1S/C9H9ClO3/c1-2-12-9(11)13-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3

InChI Key

YVZRSAKDPDOUPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=CC=C(C=C1)Cl

Origin of Product

United States

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